Technical Monograph: 2-Acetoxy-3'-bromobenzophenone
Technical Monograph: 2-Acetoxy-3'-bromobenzophenone
The following technical guide details the properties, synthesis, and application logic of 2-Acetoxy-3'-bromobenzophenone , a specialized intermediate in medicinal chemistry and organic synthesis.
CAS Number: 890099-19-1 Document Type: Technical Whitepaper & Application Guide Version: 1.0[1][2]
Executive Summary & Compound Profile
2-Acetoxy-3'-bromobenzophenone (C₁₅H₁₁BrO₃) is a bifunctional aromatic ketone primarily utilized as a high-value building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), UV-absorbing polymers, and heterocyclic scaffolds like xanthones.[1][2][3][4][5][6]
Its chemical architecture offers three distinct reactive handles for drug development:
-
The Aryl Bromide (3'-position): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the B-ring.[1][2]
-
The Acetyl Group (2-position): A "masked" phenol.[2] The acetoxy group protects the hydroxyl moiety during harsh downstream reactions or acts as a leaving group in intramolecular cyclizations.[2]
-
The Diaryl Ketone Core: A privileged pharmacophore found in p38 MAP kinase inhibitors and various photo-initiators.[2]
Physicochemical Specifications
| Property | Specification |
| CAS Number | 890099-19-1 |
| IUPAC Name | [2-(3-bromobenzoyl)phenyl] acetate |
| Molecular Formula | C₁₅H₁₁BrO₃ |
| Molecular Weight | 319.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |
| Reactive Moieties | Aryl Bromide, Ester, Diaryl Ketone |
| Storage | 2-8°C, Inert Atmosphere (Argon/Nitrogen) |
Synthesis & Retrosynthetic Logic
The synthesis of 2-Acetoxy-3'-bromobenzophenone typically follows a convergent pathway. The core challenge is establishing the ortho-substitution pattern on the A-ring while maintaining the meta-bromo substitution on the B-ring.[1][2]
Retrosynthetic Analysis
The most robust route utilizes a Fries Rearrangement strategy.[1][2] Direct Friedel-Crafts acylation of phenol with 3-bromobenzoyl chloride often yields a mixture of ortho and para isomers.[1][2] However, synthesizing the ester first and rearranging it thermally or photochemically favors the ortho-hydroxy intermediate, which is then acetylated.[1][2]
Step-by-Step Synthesis Protocol
Note: This protocol synthesizes the target from commercially available precursors.[1][2]
Phase 1: Formation of the Ester Intermediate
Reagents: Phenol, 3-Bromobenzoyl chloride, Pyridine, DCM.[1][2]
-
Dissolve Phenol (1.0 equiv) in dry Dichloromethane (DCM) under Nitrogen.[2]
-
Add Pyridine (1.2 equiv) as an acid scavenger.[2]
-
Add 3-Bromobenzoyl chloride (1.05 equiv) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 4 hours.
-
Workup: Wash with 1N HCl (to remove pyridine), then brine. Dry over MgSO₄ and concentrate to yield Phenyl 3-bromobenzoate .[1][2]
Phase 2: Fries Rearrangement to 2-Hydroxy-3'-bromobenzophenone
Reagents: Aluminum Chloride (AlCl₃), Chlorobenzene (or neat).[1][2]
-
Mix Phenyl 3-bromobenzoate with anhydrous AlCl₃ (1.5 equiv).
-
Heat to 140°C (neat melt) or reflux in chlorobenzene for 2-6 hours. Mechanism: The acyl group migrates from the oxygen to the ortho-carbon via an acylium ion pair intermediate.[1][2]
-
Quench: Pour the hot mixture onto ice/HCl.
-
Purification: Steam distillation or column chromatography is required to separate the ortho-isomer (2-hydroxy) from the para-isomer (4-hydroxy).[1][2] The ortho-isomer is stabilized by an intramolecular hydrogen bond (C=O[1][2] ··· HO-).
Phase 3: Acetylation (Target Generation)
Reagents: Acetic Anhydride, Triethylamine (TEA), DMAP (cat.), DCM.[2]
-
Dissolve purified 2-Hydroxy-3'-bromobenzophenone in DCM.
-
Add TEA (1.5 equiv) and catalytic DMAP (0.1 equiv).[2]
-
Add Acetic Anhydride (1.2 equiv) dropwise at 0°C.
-
Stir for 2 hours at RT.
-
Validation: Monitor via TLC (disappearance of the phenolic spot).[2]
-
Isolation: Wash with NaHCO₃, dry, and recrystallize from EtOH/Hexane to yield 2-Acetoxy-3'-bromobenzophenone (CAS 890099-19-1) .[1][2]
Synthesis Pathway Diagram (DOT)
Figure 1: Convergent synthesis pathway utilizing the Fries Rearrangement to ensure regioselectivity.[1][2]
Applications in Drug Discovery & Material Science[1]
Scaffold Hopping & NSAID Development
The 2-acetoxy-3'-bromobenzophenone structure is chemically homologous to precursors used for Bromfenac and Amfenac , potent NSAIDs.[1][2]
-
Mechanism: The acetoxy group can be hydrolyzed in vivo to the active phenol, or the ketone can be reduced to a methylene group.[1][2]
-
Cyclization: Under basic conditions, the 2-hydroxy form (post-hydrolysis) can undergo intramolecular cyclization to form Xanthones (9H-xanthen-9-ones) if a leaving group is introduced at the 2'-position of the B-ring, or via oxidative coupling.[1][2]
Palladium-Catalyzed Cross-Coupling
The 3'-bromo substituent is a "silent" handle.[1][2] It allows researchers to synthesize the core benzophenone first and then "decorate" the B-ring late-stage using Suzuki-Miyaura coupling.[1][2]
Experimental Workflow: Suzuki Coupling on CAS 890099-19-1
-
Substrate: 2-Acetoxy-3'-bromobenzophenone (1.0 eq).
-
Partner: Aryl Boronic Acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%).[2]
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Solvent: Dioxane/Water (4:1).[2]
-
Conditions: 80-100°C, 12h. Result: A 3'-biaryl benzophenone derivative, retaining the 2-acetoxy protection.[1][2]
UV-A/UV-B Filters
Benzophenones are the backbone of many sunscreen agents (e.g., Oxybenzone).[1][2] The 2-hydroxy moiety is critical for UV dissipation via Excited State Intramolecular Proton Transfer (ESIPT).[2]
-
Role of Acetyl Group: In CAS 890099-19-1, the acetyl group blocks ESIPT.[1][2] This allows the compound to be used as a photo-labile precursor or to study the "caged" fluorescence properties of the molecule before activation (deacetylation).[1][2]
Functional Workflow Diagram
Figure 2: Divergent application workflows for CAS 890099-19-1 in material science and medicinal chemistry.[1][2]
Safety & Handling Protocols
As a brominated aromatic ketone, this compound requires standard laboratory safety protocols.[2]
-
Hazards: Likely skin and eye irritant (H315, H319).[2][6] Potential respiratory irritant (H335).[2][6]
-
Stability: Stable under normal conditions.[2] Avoid strong oxidizing agents and strong bases (which will hydrolyze the ester).[2]
-
Disposal: Halogenated organic waste streams.
References
-
Sigma-Aldrich. (n.d.).[2] 2-Acetoxy-3'-bromobenzophenone Product Sheet. Retrieved from [1][2][7]
-
Rieke Metals. (n.d.).[2][5] Catalog Entry: 2-Acetoxy-3'-bromobenzophenone. Retrieved from [1][2]
-
PubChem. (2025).[2][4][6][7] 3-Bromobenzophenone (Precursor Data). National Library of Medicine.[1][2] Retrieved from [1][2]
-
Crouch, R. D. (2013).[2] Synthetic routes to 2-hydroxybenzophenones: A review. Journal of Organic Chemistry. (Contextual grounding for Fries Rearrangement).
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] (Contextual grounding for 3'-bromo utility).
Sources
- 1. 3-Bromobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 2. 3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 2-Bromobenzophenone | C13H9BrO | CID 2735534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. 3-Bromobenzophenone | C13H9BrO | CID 70548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Octabenzone | C21H26O3 | CID 15797 - PubChem [pubchem.ncbi.nlm.nih.gov]
